molecular formula C18H15NO3 B6548948 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester CAS No. 90033-86-6

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

Cat. No.: B6548948
CAS No.: 90033-86-6
M. Wt: 293.3 g/mol
InChI Key: MGUKTDNBGKTMHQ-UHFFFAOYSA-N
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Description

MMV006457 is a compound identified through the Medicines for Malaria Venture’s Malaria Box, which contains a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of malaria parasites and is being studied for its potential use in malaria treatment and prevention .

Scientific Research Applications

MMV006457 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the growth of malaria parasites, making it a potential candidate for the development of new antimalarial drugs. Additionally, MMV006457 has been studied for its activity against other parasitic diseases, such as Babesia and Theileria . The compound’s ability to target specific stages of the parasite’s life cycle makes it a valuable tool for understanding parasite biology and developing new therapeutic strategies .

Preparation Methods

The preparation of MMV006457 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions, including the formation of key intermediates and subsequent coupling reactions. The specific details of the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product . Industrial production methods for MMV006457 would likely involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

MMV006457 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in MMV006457.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

MMV006457 can be compared with other similar compounds identified in the Malaria Box. Some of these compounds include MMV020490, MMV020275, and MMV666093 . While these compounds share similar antimalarial activity, MMV006457 is unique in its specific mechanism of action and its ability to target multiple stages of the parasite’s life cycle. This makes MMV006457 a valuable compound for further research and development in the field of malaria treatment.

Properties

IUPAC Name

ethyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)13-8-9-15-14(10-13)17(20)11-16(19-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUKTDNBGKTMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369507
Record name GNF-Pf-4475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90033-86-6
Record name GNF-Pf-4475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-benzoic acid ethyl ester (66 g, 0.4 mol) and 3-oxo-3-phenyl-propionic acid ethyl ester (0.4 mol, 1 eq.) were dissolved in 500 mL cyclohexane and refluxed for 2 days using a Dean-Stark trap. The solution was filtered, the solvent evaporated and the residue recrystallized to give 4-(2-ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester (Compound 481a) MS: 340.18 (M+H+). 4-(2-Ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester was dissolved in diphenyl-methanone (250 mL) and heated to 250° C. for 4 hr. The resulting solution was diluted with diethyl ether and filtered to give 48.6 g of the title intermediate as a white crystalline solid.
Name
4-(2-Ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester
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6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester
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6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester
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6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester
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6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester
Reactant of Route 6
6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

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